molecular formula C15H12N2OS B2953725 3-(Benzenesulfinyl)quinolin-8-amine CAS No. 1420776-14-2

3-(Benzenesulfinyl)quinolin-8-amine

Cat. No.: B2953725
CAS No.: 1420776-14-2
M. Wt: 268.33
InChI Key: MPZVMOQQXUWULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfinyl)quinolin-8-amine is a chemical compound with the molecular formula C15H12N2OS It is characterized by the presence of a quinoline ring system substituted with a benzenesulfinyl group at the 3-position and an amine group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)quinolin-8-amine can be achieved through several synthetic routes. One common method involves the reaction of N-propargyl aniline derivatives with tin and indium chlorides. This process utilizes main group metal Lewis acid catalysis to facilitate formal hydroamination and hydroarylation reactions . The reaction conditions typically involve the use of stannic chloride or indium (III) chloride under aerobic conditions, and the reactions can be conducted in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of SnCl2·2H2O or indium powder .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfinyl)quinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone group.

    Reduction: The nitro group in precursor compounds can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 3-(Benzenesulfonyl)quinolin-8-amine.

    Reduction: Formation of this compound from nitro precursors.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(Benzenesulfinyl)quinolin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)quinolin-8-amine involves its interaction with molecular targets through its quinoline and sulfinyl groups. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfinyl)quinolin-8-amine is unique due to the presence of both a benzenesulfinyl group and an amine group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(benzenesulfinyl)quinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c16-14-8-4-5-11-9-13(10-17-15(11)14)19(18)12-6-2-1-3-7-12/h1-10H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZVMOQQXUWULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CN=C3C(=C2)C=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.